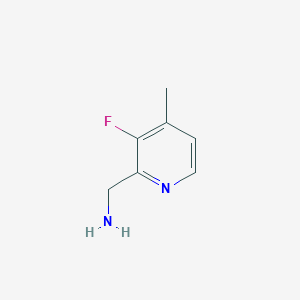

2-Aminomethyl-3-fluoro-4-methylpyridine

描述

Structure

3D Structure

属性

分子式 |

C7H9FN2 |

|---|---|

分子量 |

140.16 g/mol |

IUPAC 名称 |

(3-fluoro-4-methylpyridin-2-yl)methanamine |

InChI |

InChI=1S/C7H9FN2/c1-5-2-3-10-6(4-9)7(5)8/h2-3H,4,9H2,1H3 |

InChI 键 |

OLOMPDJDZSJIRC-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=NC=C1)CN)F |

规范 SMILES |

CC1=C(C(=NC=C1)CN)F |

产品来源 |

United States |

Chemical Reactivity and Mechanistic Investigations of 2 Aminomethyl 3 Fluoro 4 Methylpyridine

Reactivity of the Pyridine (B92270) Heterocycle

The pyridine ring is an electron-deficient aromatic system due to the high electronegativity of the nitrogen atom. uoanbar.edu.iqquora.com This inherent electronic character makes it generally less reactive towards electrophilic substitution than benzene (B151609) but more susceptible to nucleophilic attack. uoanbar.edu.iqwikipedia.org The substituents on the ring of 2-Aminomethyl-3-fluoro-4-methylpyridine further modulate this intrinsic reactivity.

Nucleophilic Attack: Pyridine's electron deficiency facilitates nucleophilic substitution, primarily at the C-2 and C-4 positions, which can best stabilize the negative charge of the Meisenheimer-like intermediate. wikipedia.org In this compound, the presence of the strongly electron-withdrawing fluorine atom at the C-3 position further enhances the ring's susceptibility to nucleophilic attack. Reactions of fluoropyridines are noted to be significantly faster than those of chloropyridines in nucleophilic aromatic substitution (SNAr) processes. nih.gov While the C-2 and C-4 positions are substituted, the C-6 position remains a primary site for potential nucleophilic attack. Reactions like the Chichibabin amination, which typically occur at the 2-position, could potentially be directed to the C-6 position in this molecule. wikipedia.org

Electrophilic Attack: The pyridine nitrogen deactivates the ring towards electrophilic substitution by withdrawing electron density. uoanbar.edu.iqquora.com Furthermore, under the acidic conditions often required for electrophilic aromatic substitution, the nitrogen atom is protonated, forming a pyridinium (B92312) salt. This positive charge dramatically increases the deactivation of the ring, making reactions like Friedel-Crafts alkylation or acylation generally unsuccessful. uoanbar.edu.iqwikipedia.org Electrophilic substitutions on the pyridine ring, when they do occur, typically happen at the C-3 position, which is the most electron-rich carbon. wikipedia.org In the case of this compound, the combination of the deactivating pyridine nitrogen and the C-3 fluorine atom makes electrophilic attack on the ring highly unfavorable.

The electronic properties of the pyridine ring in this compound are a composite of the individual effects of its substituents.

Fluorine Substituent: The fluorine atom at the C-3 position exerts a powerful electron-withdrawing inductive effect (-I). This effect significantly lowers the electron density of the entire aromatic system. Consequently, it deactivates the ring towards electrophiles while strongly activating it for nucleophilic aromatic substitution (SNAr). nih.govnih.gov The introduction of fluorine can also enhance the thermal stability of the molecule. nih.gov The high electronegativity of fluorine makes the C-F bond highly polarized, which can influence binding to biological receptors and alter solubility properties. researchgate.net

Methyl Substituent: The methyl group at the C-4 position has an electron-donating inductive effect (+I). This effect slightly increases the electron density of the ring, counteracting the deactivating effects of the nitrogen and fluorine atoms to a small degree. quora.com In reactions with organolithium reagents, alkyl groups on pyridine rings can be deprotonated at the benzylic position (lateral metalation), although nucleophilic addition to the ring can be a competing process. rsc.org

The combined influence of these substituents creates a complex reactivity profile. The fluorine atom's strong deactivating effect on electrophilic attack is dominant. For nucleophilic attack, the fluorine atom's activating effect is significant, making the ring a viable substrate for SNAr reactions, likely targeting the remaining unsubstituted C-6 position or potentially displacing the fluorine itself under harsh conditions.

| Substituent | Position | Electronic Effect | Impact on Electrophilic Attack | Impact on Nucleophilic Attack |

| Fluorine | C-3 | Strong Electron-Withdrawing (-I) | Strong Deactivation | Strong Activation nih.gov |

| Methyl | C-4 | Weak Electron-Donating (+I) | Weak Activation | Weak Deactivation quora.com |

| Aminomethyl | C-2 | Weak Electron-Donating (Inductive) | Weak Activation | Weak Deactivation |

| Pyridine N | 1 | Strong Electron-Withdrawing (-I, -M) | Strong Deactivation uoanbar.edu.iq | Strong Activation wikipedia.org |

Pyridine and its derivatives are known to participate in radical substitution reactions, most notably the Minisci reaction. wikipedia.orgnih.gov This reaction involves the addition of a nucleophilic carbon-centered radical to a protonated (and thus electron-deficient) pyridine ring. nih.gov The reaction is highly regioselective, favoring the C-2 and C-4 positions.

For this compound, a Minisci-type reaction would be expected to occur at the C-6 position, as the C-2 and C-4 positions are already substituted. The general mechanism would involve:

Protonation of the pyridine nitrogen under acidic conditions.

Generation of a nucleophilic alkyl or acyl radical from a suitable precursor (e.g., from a carboxylic acid via oxidative decarboxylation).

Attack of the radical onto the C-6 position of the protonated pyridine ring.

Rearomatization of the ring through oxidation to yield the C-6 substituted product.

Studies have also shown that N-methoxypyridinium salts exhibit remarkable reactivity towards radicals, suggesting that N-activation of the pyridine ring could be a viable strategy to promote radical functionalization of this compound under neutral conditions. nih.gov

Reactivity Profiles of the Aminomethyl Group

The aminomethyl group (-CH₂-NH₂) is a primary site of chemical reactivity, offering a handle for a wide range of synthetic transformations.

The primary amine functionality can serve as a directing group in transition-metal-catalyzed C-H activation and functionalization reactions. nih.gov This strategy allows for the selective formation of new bonds at otherwise unreactive C-H positions. Palladium-catalyzed reactions are particularly common, where the amine coordinates to the metal center, bringing it into proximity with a specific C-H bond to facilitate its cleavage and subsequent functionalization (e.g., arylation, amination, carbonylation). scilit.comnih.gov

In this compound, the aminomethyl group at C-2 could theoretically direct the functionalization of several C-H bonds:

C-H bond at the C-3 position: This is the ortho position on the ring, a typical site for such directed reactions. However, this position is already occupied by a fluorine atom, precluding direct C-H activation.

C-H bonds of the methyl group at C-4: The directing group could potentially facilitate the activation and subsequent functionalization of the C-4 methyl group through a larger metallacycle intermediate.

C-H bonds of the methylene (B1212753) bridge: Activation of the C-H bonds on the carbon adjacent to the nitrogen is also a possibility.

These processes provide a powerful method for late-stage functionalization, enabling the synthesis of complex derivatives from the parent molecule. nih.gov

The primary amine of the aminomethyl group is a versatile nucleophile and can undergo a variety of standard chemical transformations used to modify amines. These derivatization reactions are crucial for synthesizing analogs for structure-activity relationship (SAR) studies or for preparing samples for specific analytical techniques. a2bchem.com

Common derivatization reactions include:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base to form stable amide derivatives.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) to produce sulfonamides.

Alkylation: Reaction with alkyl halides to yield secondary and tertiary amines. This reaction can be difficult to control, often resulting in mixtures of products.

Reductive Amination: A two-step process involving the initial formation of a Schiff base (imine) with an aldehyde or ketone, followed by reduction (e.g., with sodium borohydride) to form a secondary amine.

Silylation: Reaction with silylating agents, such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to replace the active hydrogens on the amine with trimethylsilyl (B98337) (TMS) groups. nih.gov This increases the volatility and thermal stability of the compound, which is often necessary for analysis by gas chromatography-mass spectrometry (GC-MS). libretexts.org

| Reaction Type | Reagent(s) | Functional Group Formed |

| Acylation | Acyl chloride (R-COCl), Base | Amide |

| Sulfonylation | Sulfonyl chloride (R-SO₂Cl), Base | Sulfonamide |

| Alkylation | Alkyl halide (R-X) | Secondary/Tertiary Amine |

| Reductive Amination | Aldehyde/Ketone (R-CHO/R₂CO), Reducing Agent | Secondary/Tertiary Amine |

| Silylation | MSTFA, BSTFA | Silylated Amine |

| Diazotization | Nitrous Acid (NaNO₂, HCl) | Diazonium Salt (unstable), Alcohol |

Cyclization and Annulation Reactions Involving the Aminomethyl Group

The aminomethyl group at the C2-position of the pyridine ring, adjacent to the ring nitrogen, is a key functional handle for constructing fused heterocyclic systems through cyclization and annulation reactions. While direct studies on this compound are not extensively documented in publicly available literature, the reactivity can be inferred from analogous transformations of related 2-aminomethylpyridines and 2-aminopyridine (B139424) derivatives.

These reactions typically involve the nucleophilic character of the amino group, which can react with a wide range of electrophiles to form new rings. For instance, 2-(aminomethyl)anilines, which are structurally similar, undergo acid-catalyzed annulation with ynones. This process involves the selective cleavage of a C=C double bond in an enaminone intermediate, followed by the formation of new C–N and C=N bonds to yield 3,4-dihydroquinazolines. researchgate.net

Furthermore, annulation reactions of 2-aminopyridine derivatives with arenes have been achieved under metal-free conditions, leading to the pyrido[1,2-a]benzimidazole (B3050246) scaffold. nih.gov Tandem annulation of enynes is another powerful method for constructing functionalized pyridine rings. beilstein-journals.org In a related context, the reaction of 3-amino-4-methylpyridines with trifluoroacetic anhydride (B1165640) (TFAA) leads to a [4+1] cyclization, forming 6-azaindole (B1212597) derivatives. This reaction proceeds through the formation of a C-nucleophilic methylidene intermediate that cyclizes onto an activated acyl group. chemrxiv.org

Similarly, the electrophilic activation of 2H-azirines with triflic anhydride enables an addition/cyclization reaction with 3-amino-2-fluoropyridines to regioselectively produce 2-aryl-pyrido[2,3-b]pyrazines. researchgate.net This transformation proceeds via nucleophilic addition of the amino group onto an activated azirine, followed by an intramolecular nucleophilic aromatic substitution (SNAr) to close the ring. researchgate.net These examples highlight the synthetic potential of the aminomethyl group in this compound for constructing complex, fused heterocyclic systems.

Reactivity of the Fluoro Substituent

The fluorine atom at the C3-position significantly modulates the electronic properties and reactivity of the pyridine ring and its substituents.

The fluorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect on the pyridine ring. This effect decreases the electron density of the aromatic system, making it more susceptible to nucleophilic attack. wikipedia.org The presence of fluorine can enhance the reactivity of the molecule in nucleophilic aromatic substitution (SNAr) reactions, often improving the bioavailability and metabolic stability of drugs derived from it. innospk.comnih.gov

In SNAr reactions on pyridine systems, electron-withdrawing groups activate the ring towards nucleophilic attack, especially when positioned ortho or para to the leaving group, as they can stabilize the negatively charged Meisenheimer intermediate. wikipedia.orgnih.govstackexchange.com For a 3-fluoro-substituted pyridine, the fluorine atom deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution, particularly at the 2- and 4-positions. stackexchange.com While fluorine itself can be a leaving group in SNAr, its strong C-F bond often means other leaving groups on the ring are substituted preferentially. However, the strong inductive withdrawal makes the carbons of the pyridine ring more electrophilic and thus more reactive towards nucleophiles. reddit.com For instance, the substitution of a nitro group at the 3-position of a pyridine-4-carboxylate with fluoride (B91410) is facilitated by the electron-poor nature of the pyridine ring, which is enhanced by the ortho-carbonyl group. nih.govresearchgate.net

Further Fluorination: Introducing additional fluorine atoms onto an already fluorinated pyridine ring is a synthetic challenge. Direct electrophilic fluorination of pyridines often requires harsh conditions and can lack regioselectivity. However, methods using reagents like silver(II) fluoride (AgF₂) have shown success in the site-selective fluorination of pyridines adjacent to the nitrogen atom (C2-position). researchgate.netorgsyn.org The reaction is tolerant of various functional groups, although pyridines with multiple electron-withdrawing groups may show lower yields. nih.govacs.org The electrophilic fluorination of substituted dihydropyridines with reagents like Selectfluor® can also yield fluorinated pyridines after elimination of hydrogen fluoride. nih.gov Given the existing substitution pattern of this compound, further fluorination would likely target the C6 or C5 positions, though this would be challenging.

Defluorination: The carbon-fluorine bond is exceptionally strong, making defluorination reactions difficult. However, they can occur under specific metabolic or chemical conditions. Oxidative defluorination, sometimes observed during drug metabolism, can lead to the formation of phenols and the release of fluoride ions. hyphadiscovery.com Chemical methods for defluorination exist but are not trivial. For example, hydrogenation of fluoropyridines to the corresponding piperidines can sometimes be accompanied by hydrodefluorination, where the C-F bond is replaced by a C-H bond. This competing pathway is a known challenge in the catalytic hydrogenation of fluorinated pyridines. nih.govacs.org Specific chemical methods for the defluorination of fluoropolymers have also been developed, which involve chemical reduction to release fluoride ions. rsc.org Applying such methods to a small molecule like this compound would require specific and potent reagents.

Reactivity of the Methyl Group

The methyl group at the C4-position is not merely a passive substituent; its C-H bonds possess a "benzylic-like" character and can be activated for various functionalization reactions.

The methyl group on a pyridine ring can undergo C-H activation, similar to a benzylic methyl group on a toluene (B28343) ring. This allows for its conversion into other functional groups. A primary example is the catalytic oxidation of 4-methylpyridine (B42270) to produce pyridine-4-carbaldehyde and isonicotinic acid. mdpi.com This process is often performed in the gas phase using vanadium-based catalysts, sometimes modified with other metal oxides like TiO₂ or SnO₂ to enhance activity and selectivity. researchgate.netresearchgate.net

Quantum chemical studies have shown that the promoting effect of these oxide modifiers is due to an increase in the proton affinity of the vanadyl oxygen, which facilitates the deprotonation of the methyl group. researchgate.netresearchgate.net This initial C-H bond cleavage is a critical step in the oxidation mechanism.

Beyond oxidation, direct C-H functionalization of methylpyridines can be achieved through other means. For example, palladium-catalyzed arylation-oxidation of 4-methylquinazolines (a related N-heterocycle) at the benzylic position has been reported, using atmospheric oxygen as the oxidant. rsc.org There are also reports of radical-free activation of benzylic C-H bonds in methylarenes using iridium complexes. rsc.org These advanced methods highlight the potential for selectively transforming the 4-methyl group of this compound into more complex structures.

Table 1: Research Findings on the Catalytic Oxidation of 4-Methylpyridine

| Catalyst System | Key Findings | Products | Reference |

|---|---|---|---|

| V₂O₅-TiO₂-SnO₂ | Ternary system shows synergistic effect, increasing conversion and shifting product yield to lower temperatures. Promoters (SnO₂, TiO₂) decrease the deprotonation enthalpy of the methyl group. | Pyridine-4-carbaldehyde, Isonicotinic acid | researchgate.net |

| V-Ti-Mn-O | Manganese incorporation enhances catalytic activity at lower temperatures and improves selectivity towards isonicotinic acid. | Isonicotinic acid | mdpi.com |

| V-Si-Al-P-oxide | Allows for high yields (60-95%) of pyridine-4-carbaldehyde. | Pyridine-4-carbaldehyde | |

| (VO)₂P₂O₇ | At 410-430°C, achieved 84% conversion of 4-methylpyridine with 70% yield of pyridine-4-carbaldehyde. | Pyridine-4-carbaldehyde | researchgate.net |

The 4-methyl group can influence the regioselectivity of reactions on the pyridine ring, although its directing effect is generally less pronounced than that of strongly activating or deactivating groups. In electrophilic substitutions, the methyl group is weakly activating and would typically direct incoming electrophiles to the ortho (C3 and C5) positions. However, in the context of the target molecule, the electronic effects of the nitrogen atom and the fluoro substituent would likely dominate the regiochemical outcome.

In metal-catalyzed C-H functionalization reactions, the position of the methyl group is critical. For instance, in rhodium-catalyzed methylation of pyridines, functionalization occurs specifically at the C3 and C5 positions of C4-functionalized pyridines. nih.gov The methyl group can also serve as a traceless, non-chelating directing group in certain annulation reactions, highlighting its subtle but important role in controlling regioselectivity. nih.gov

Detailed Mechanistic Studies of Key Transformations

Mechanistic insights into the reactions of this compound can be extrapolated from research on analogous aminopyridines, fluoropyridines, and methylpyridines. These studies provide a framework for understanding potential reaction pathways, including radical processes, the influence of protonation, and the nature of transition states.

Radical reactions of pyridine derivatives are of significant interest for C-H functionalization. While a specific radical chain mechanism for this compound is not described, the principles can be understood from studies on related systems, such as the monoalkylation of N-methoxypyridinium salts. nih.govrsc.org These reactions typically proceed through a three-phase radical chain mechanism: initiation, propagation, and termination. lumenlearning.comlibretexts.org

Initiation: The reaction begins with the formation of a radical species, often through the homolytic cleavage of an initiator molecule by heat or light. lumenlearning.comlibretexts.org For instance, an initiator like dibenzoyl peroxide or AIBN (azobisisobutyronitrile) can generate initial radicals.

Propagation: This phase consists of a self-sustaining cycle of reactions. lumenlearning.com A radical can abstract a hydrogen atom from the methyl group or the aminomethyl group of this compound to form a more stable pyridinylmethyl radical. This radical can then react with another molecule, propagating the chain. Alternatively, in reactions analogous to the Minisci reaction, a nucleophilic radical can add to the electron-deficient pyridine ring, which is activated by protonation of the ring nitrogen. nih.gov The resulting radical cation undergoes rearomatization to yield the product. nih.gov

Termination: The chain reaction concludes when two radical species combine to form a stable, non-radical product. libretexts.orgyoutube.com

The reactivity of N-methoxypyridinium salts towards radicals has been shown to be significantly higher than that of the corresponding protonated pyridines, highlighting the exceptional ability of activated pyridiniums to act as radical traps. nih.govrsc.org

Table 1: Key Steps in a Hypothetical Radical Chain Reaction

| Step | Description | Generic Example |

| Initiation | Formation of initial radical species. | Initiator → 2 R• |

| Propagation | A radical reacts with the substrate to form a new radical, which continues the chain. | R• + Substrate-H → R-H + Substrate• |

| The substrate radical reacts with another reagent. | Substrate• + Reagent → Product + R• | |

| Termination | Two radicals combine to end the chain. | R• + R• → R-R |

The basic nitrogen atom in the pyridine ring and the exocyclic amino group of this compound are susceptible to protonation. The site of protonation can significantly influence the compound's reactivity. nih.gov In many aminopyridine systems, the ring nitrogen is the primary site of protonation in acidic media. nih.govacs.org

Protonation of the pyridine ring nitrogen increases the electrophilicity of the ring, making it more susceptible to nucleophilic attack but less reactive towards electrophilic substitution. jscimedcentral.comresearchgate.net For instance, the reaction of 4-aminopyridine (B3432731) with bromine in certain solvents leads to the protonation of the pyridine nitrogen, forming a pyridinium salt. acs.orgresearchgate.net This protonation event can then be followed by further reactions like bromination. acs.orgresearchgate.net

Computational studies on substituted pyridines have been used to determine the preferred protonation sites and the thermodynamic stability of the resulting cations. nih.gov Proton affinity calculations can reveal the most likely site of protonation, which in turn dictates the subsequent reaction pathways. nih.gov For this compound, both the ring nitrogen and the aminomethyl nitrogen are potential protonation sites, and the equilibrium between these two protonated forms would likely be pH-dependent. The electron-withdrawing nature of the fluorine at the 3-position would decrease the basicity of the ring nitrogen, potentially influencing the protonation equilibrium.

Table 2: Potential Protonation Sites and Their Effects

| Protonation Site | Effect on Reactivity | Supporting Evidence from Analogs |

| Pyridine Ring Nitrogen | Increases electrophilicity of the ring, activating it for nucleophilic attack. | Protonation of 4-aminopyridine facilitates subsequent reactions. acs.orgresearchgate.net |

| Aminomethyl Nitrogen | May influence reactions involving the aminomethyl group, such as acylation or alkylation. | Protonation of the exoamine group has been studied in other pyridinyl derivatives. nih.gov |

Computational chemistry, particularly density functional theory (DFT), is a powerful tool for investigating reaction mechanisms, including the analysis of transition states and reaction pathways. rsc.orgnih.gov While specific transition state analyses for this compound are not available, studies on related pyridine systems provide valuable insights.

For instance, DFT calculations have been employed to study the nucleophilic substitution reactions of pyridine with various electrophiles. rsc.orgnih.gov These studies characterize the geometry and energy of transition states, helping to elucidate the reaction mechanism. In the reaction of pyridine with acyl chlorides, a mixed transition state orbital nature has been proposed. rsc.orgnih.gov

Similarly, computational studies have been used to explore the substituent effects on the rates of reaction of pyridine derivatives with hydroxyl radicals. oberlin.edu Transition state theory calculations in these studies help to rationalize the observed reactivity trends based on the nature and position of the substituents. oberlin.edu

For a molecule like this compound, transition state analysis could be used to predict the regioselectivity of reactions, such as electrophilic aromatic substitution or nucleophilic attack. The interplay of the electron-donating methyl and aminomethyl groups and the electron-withdrawing fluoro group would create a complex substitution pattern that could be unraveled through computational modeling of the transition states for attack at different positions on the pyridine ring. The synthesis of fluorinated pyridines has also been a subject of mechanistic studies, with Rh(III)-catalyzed C-H functionalization approaches being developed. nih.gov

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the precise connectivity and spatial arrangement of atoms in 2-Aminomethyl-3-fluoro-4-methylpyridine. By analyzing the spectra of different nuclei (¹H, ¹³C, and ¹⁹F), a detailed map of the molecular structure can be constructed.

The ¹H NMR spectrum of this compound provides crucial information about the number, type, and connectivity of protons in the molecule. The chemical shifts (δ) are influenced by the electron-donating and electron-withdrawing effects of the substituents on the pyridine (B92270) ring, namely the aminomethyl, fluoro, and methyl groups.

The aromatic region of the spectrum is expected to show two distinct signals corresponding to the protons on the pyridine ring. The proton at position 5 is anticipated to appear as a doublet, with its chemical shift influenced by the adjacent methyl group and the fluorine atom. The proton at position 6 will also likely present as a doublet, coupled to the proton at position 5.

The methylene (B1212753) protons of the aminomethyl group (-CH₂NH₂) are expected to produce a singlet or a finely split multiplet, depending on the solvent and temperature, typically in the range of 3.5-4.5 ppm. The protons of the primary amine (-NH₂) often appear as a broad singlet, and their chemical shift can be highly variable due to hydrogen bonding and exchange phenomena. The methyl group (-CH₃) at position 4 will give rise to a characteristic singlet in the upfield region of the spectrum, generally around 2.2-2.5 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H-5 (ring) | 7.0 - 7.5 | d |

| H-6 (ring) | 8.0 - 8.5 | d |

| -CH₂- (aminomethyl) | 3.5 - 4.5 | s |

| -NH₂ (amine) | 1.5 - 3.5 | br s |

| -CH₃ (methyl) | 2.2 - 2.5 | s |

Note: These are predicted values and may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its chemical environment.

The pyridine ring carbons will resonate in the downfield region of the spectrum. The carbon atom bonded to the fluorine (C-3) will exhibit a large coupling constant (¹JCF), resulting in a doublet, and its chemical shift will be significantly influenced by the high electronegativity of fluorine. The other substituted carbons (C-2 and C-4) and the unsubstituted carbons (C-5 and C-6) will also show distinct signals. The chemical shift of the aminomethyl carbon (-CH₂NH₂) is expected in the range of 40-50 ppm. The methyl carbon (-CH₃) will appear in the upfield region, typically between 15-25 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (ring) | 150 - 160 |

| C-3 (ring) | 155 - 165 (d, ¹JCF) |

| C-4 (ring) | 140 - 150 |

| C-5 (ring) | 120 - 130 |

| C-6 (ring) | 145 - 155 |

| -CH₂- (aminomethyl) | 40 - 50 |

| -CH₃ (methyl) | 15 - 25 |

Note: These are predicted values and may vary based on solvent and experimental conditions. 'd' indicates a doublet due to C-F coupling.

¹⁹F NMR spectroscopy is a highly sensitive technique for directly observing the fluorine atom in the molecule. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment around the fluorine atom. Furthermore, the signal will likely appear as a multiplet due to coupling with the neighboring protons on the pyridine ring (H-5) and potentially long-range coupling with the methyl and aminomethyl protons. The magnitude of these coupling constants can provide valuable structural information.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak between the signals of the H-5 and H-6 protons would confirm their connectivity within the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the unambiguous assignment of the carbon signals for the CH, CH₂, and CH₃ groups by linking them to their attached, and often more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). HMBC is crucial for identifying quaternary carbons (those without attached protons) and for piecing together the molecular fragments. For instance, correlations from the methyl protons to C-3, C-4, and C-5 would confirm the position of the methyl group. Similarly, correlations from the methylene protons of the aminomethyl group to C-2 and C-3 would verify its attachment point.

Vibrational Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to the various functional groups present in the molecule.

N-H Stretching: The primary amine (-NH₂) group will exhibit two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. These bands are often of medium intensity.

C-H Stretching: The aromatic C-H stretching vibrations of the pyridine ring typically appear above 3000 cm⁻¹. The aliphatic C-H stretching of the methyl and methylene groups will be observed in the 2850-3000 cm⁻¹ region.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyridine ring are expected in the 1400-1600 cm⁻¹ region.

N-H Bending: The bending vibration of the N-H bond in the primary amine is typically found around 1590-1650 cm⁻¹.

C-F Stretching: The C-F stretching vibration is a strong absorption band that is expected to appear in the range of 1000-1400 cm⁻¹, providing clear evidence for the presence of the fluorine substituent.

C-N Stretching: The stretching vibration of the C-N bond of the aminomethyl group will likely be observed in the 1000-1250 cm⁻¹ region.

Table 3: Key FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 |

| Primary Amine (-NH₂) | N-H Bend | 1590 - 1650 |

| Pyridine Ring | C-H Stretch | > 3000 |

| Methyl/Methylene | C-H Stretch | 2850 - 3000 |

| Pyridine Ring | C=N, C=C Stretch | 1400 - 1600 |

| Fluoroalkane | C-F Stretch | 1000 - 1400 |

| Aminomethyl | C-N Stretch | 1000 - 1250 |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the molecular vibrations of a sample, yielding a specific fingerprint for the compound. For this compound, the Raman spectrum is characterized by a series of bands corresponding to the vibrational modes of the substituted pyridine ring and its functional groups.

The analysis of the Raman spectrum involves identifying the characteristic frequencies associated with specific bonds and functional groups within the molecule. The electron-donating aminomethyl and methyl groups, along with the electron-withdrawing fluorine atom, influence the electron distribution within the pyridine ring, causing shifts in the vibrational frequencies compared to unsubstituted pyridine.

Detailed Research Findings: While a specific, experimentally recorded Raman spectrum for this compound is not widely available in the literature, the expected vibrational modes can be predicted based on extensive studies of similar pyridine derivatives. rsc.orgresearchgate.netresearchgate.netacs.org

Pyridine Ring Vibrations: The characteristic ring breathing mode (ν1) of pyridine, which appears around 990 cm⁻¹, is expected to shift to a higher frequency in the complex due to electronic perturbations from the substituents. acs.org Other ring stretching and deformation modes will appear in the 1000-1600 cm⁻¹ region.

C-F Vibration: The C-F stretching vibration is typically strong in the Raman spectrum and is expected in the region of 1200-1300 cm⁻¹. Its exact position is sensitive to the electronic environment. researchgate.net

Methyl Group Vibrations: The C-H stretching modes of the methyl group are anticipated in the 2850-3000 cm⁻¹ range. C-H bending modes will be present at lower frequencies.

Aminomethyl Group Vibrations: The -CH₂NH₂ group will exhibit N-H stretching vibrations, typically broad, in the 3300-3500 cm⁻¹ region. The CH₂ scissoring and rocking modes, as well as C-N stretching, will also be present at characteristic frequencies.

The following table summarizes the anticipated Raman shifts for the key functional groups of this compound, based on data from analogous compounds. acs.orgmdpi.com

| Functional Group/Vibration | Predicted Raman Shift (cm⁻¹) | Comments |

| N-H Stretch (amine) | 3300 - 3500 | Typically broad bands. |

| C-H Stretch (aromatic) | 3050 - 3150 | Associated with the pyridine ring. |

| C-H Stretch (aliphatic) | 2850 - 3000 | From methyl and aminomethyl groups. |

| Ring Stretch (ν8a, ν8b) | 1570 - 1610 | Characteristic pyridine ring vibrations. |

| C-F Stretch | 1200 - 1300 | Strong band, position influenced by substitution. |

| Ring Breathing (ν1) | ~1000 - 1050 | Shifted from neat pyridine (~990 cm⁻¹). |

| BN Dative Bond Stretch | 695 - 1083 | Coupled with pyridine vibrations in complexes. acs.org |

This interactive table provides predicted Raman shifts based on data from similar compounds.

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to four or more decimal places. measurlabs.comresearchgate.net This precision allows for the unambiguous determination of a molecule's elemental formula by distinguishing it from other compounds with the same nominal mass. researchgate.net For this compound, HRMS is used to confirm its elemental composition (C₇H₉FN₂).

Detailed Research Findings: The theoretical exact mass of the protonated molecule, [M+H]⁺, can be calculated using the masses of the most abundant isotopes of each element (C=12.00000, H=1.00783, F=18.99840, N=14.00307). This calculated value serves as a reference for experimental HRMS measurements.

| Ion Formula | Description | Calculated Exact Mass (m/z) |

| C₇H₉FN₂ | Molecular Formula | 126.07498 |

| [C₇H₁₀FN₂]⁺ | Protonated Molecule [M+H]⁺ | 127.08285 |

This interactive table displays the calculated exact mass for the neutral molecule and its protonated form, crucial for HRMS analysis.

The experimental measurement of the m/z value to within a few parts per million (ppm) of the calculated mass provides strong evidence for the compound's identity and purity. researchgate.net

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule. nih.gov In an MS/MS experiment, the protonated parent ion ([M+H]⁺) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The resulting fragmentation pattern is characteristic of the molecule's structure and provides evidence for the connectivity of its atoms. unito.it

Detailed Research Findings: The fragmentation of substituted pyridines is well-documented. acs.orgnih.gov For this compound, the fragmentation pathway is expected to involve the following key steps:

Loss of Ammonia (B1221849): A common fragmentation for primary amines is the loss of ammonia (NH₃), leading to a stable carbocation.

Loss of the Aminomethyl Radical: Cleavage of the C-C bond between the pyridine ring and the aminomethyl group can result in the loss of a •CH₂NH₂ radical.

Ring Fragmentation: Following initial losses, the substituted pyridine ring itself can undergo fragmentation, often involving the loss of small neutral molecules like HCN. rsc.org

The proposed fragmentation pattern provides a roadmap for structural confirmation.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Fragment Structure |

| 127.08285 | 110.05634 | NH₃ | [C₇H₇F]⁺ |

| 127.08285 | 96.05603 | •CH₂NH₂ | [C₆H₆FN]⁺ |

| 96.05603 | 69.04541 | HCN | [C₅H₄F]⁺ |

This interactive table outlines a plausible MS/MS fragmentation pathway for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. wikipedia.org The resulting spectrum provides information about the electronic structure, particularly the conjugated π-systems within the molecule.

For this compound, the pyridine ring constitutes the primary chromophore. The electronic transitions observed are typically π → π* and n → π* transitions. researchgate.net

π → π transitions:* These are high-energy transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They usually result in strong absorption bands.

n → π transitions:* These involve the promotion of a non-bonding electron (from the nitrogen lone pair) to a π* antibonding orbital. These transitions are generally of lower energy and intensity compared to π → π* transitions. libretexts.org

Detailed Research Findings: The absorption maxima (λmax) are sensitive to the substituents on the pyridine ring. researchgate.net The fluorine, methyl, and aminomethyl groups can cause bathochromic (shift to longer wavelength) or hypsochromic (shift to shorter wavelength) shifts compared to unsubstituted pyridine. Benzene (B151609), for comparison, shows π → π* transitions at 180, 200, and 255 nm. wikipedia.org The introduction of the nitrogen heteroatom and substituents alters these values. For instance, a second n→π* transition for the pyridine chromophore has been identified at approximately 240 nm in some derivatives. researchgate.net

| Transition Type | Typical λmax Range (nm) for Pyridine Derivatives | Molar Absorptivity (ε) |

| π → π | 200 - 230 | High (>5,000 L mol⁻¹ cm⁻¹) |

| π → π (B-band) | 240 - 280 | Moderate (2,000-5,000 L mol⁻¹ cm⁻¹) |

| n → π* | 270 - 300 | Low (<1,000 L mol⁻¹ cm⁻¹) |

This interactive table summarizes the typical electronic transitions and their characteristics for substituted pyridine compounds.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the molecular structure can be generated. This model includes precise bond lengths, bond angles, and torsional angles.

Detailed Research Findings: While a specific crystal structure for this compound has not been reported in publicly accessible databases, the expected structural parameters can be inferred from known structures of pyridine and its derivatives. researchgate.netwikipedia.org

If a single crystal were obtained, X-ray diffraction analysis would reveal:

Molecular Geometry: The planarity of the pyridine ring and the geometry of the substituents. The C-C and C-N bond lengths within the ring would be intermediate between single and double bonds, characteristic of an aromatic system. wikipedia.org

Conformation: The orientation of the aminomethyl group relative to the pyridine ring.

Intermolecular Interactions: Crucially, this technique would identify and characterize any intermolecular hydrogen bonds. The N-H bonds of the primary amine are strong hydrogen bond donors, while the pyridine nitrogen and the fluorine atom are potential hydrogen bond acceptors. These interactions are critical in defining the crystal packing and influencing the compound's physical properties.

The table below summarizes the type of structural information that would be obtained from a successful X-ray crystallographic study.

| Structural Parameter | Information Provided | Expected Value/Observation |

| Crystal System & Space Group | Symmetry of the crystal lattice. | e.g., Orthorhombic, Monoclinic. wikipedia.org |

| Bond Lengths (Å) | Precise distances between bonded atoms. | C-F: ~1.35 Å; C-N (ring): ~1.34 Å; C-C (ring): ~1.39 Å. |

| Bond Angles (°) | Angles between adjacent bonds. | Angles within the pyridine ring will be close to 120°. |

| Intermolecular Hydrogen Bonds | Presence and geometry of H-bonds. | Likely N-H···N and/or N-H···F interactions. |

This interactive table details the key structural insights that would be gained from an X-ray crystallography experiment.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of modern chemical research, offering a window into the molecular world at the electronic level. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio approaches, each providing a unique balance of computational cost and accuracy.

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational efficiency. researchgate.net It is particularly adept at predicting the equilibrium geometry and electronic structure of organic molecules. For 2-Aminomethyl-3-fluoro-4-methylpyridine, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be the standard approach to determine its three-dimensional structure and electronic properties. researchgate.netresearchgate.net

The optimization of the molecular geometry would reveal key bond lengths, bond angles, and dihedral angles. For instance, studies on related fluoropyridines have shown that the introduction of a fluorine atom can lead to a shortening of the adjacent C-N bond within the pyridine (B92270) ring. researchgate.net The presence of the aminomethyl and methyl groups would also influence the geometry through steric and electronic effects.

Table 1: Representative Calculated Geometrical Parameters for a Substituted Pyridine Ring (based on related compounds)

| Parameter | Predicted Value (Angstroms/Degrees) |

| C-F Bond Length | ~1.35 Å |

| C-N (adjacent to F) Bond Length | ~1.33 Å |

| C-C (pyridine ring) Bond Length | ~1.39 Å |

| C-N-C Bond Angle | ~117° |

Note: This table is illustrative and based on general values for fluorinated pyridine derivatives. Actual values for this compound would require specific calculations.

Ab initio methods, Latin for "from the beginning," are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. dtic.mil These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular properties. dtic.milnih.gov

While computationally more demanding than DFT, ab initio calculations are often employed to benchmark the results from less expensive methods or when high accuracy is paramount. dtic.mil For this compound, ab initio calculations could be used to obtain a very precise energy for the optimized geometry and to calculate properties like ionization potential and electron affinity with a high degree of confidence. The development of efficient algorithms has made it possible to apply these methods to molecular crystals and other complex systems. aps.orgwayne.edu

Molecular Orbital Analysis

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules in terms of the spatial distribution and energy of their orbitals.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. researchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

For this compound, the distribution of the HOMO and LUMO would be significantly influenced by the substituents. The electron-donating aminomethyl group would likely contribute significantly to the HOMO, raising its energy and making the molecule more susceptible to electrophilic attack. The electron-withdrawing fluorine atom and the pyridine nitrogen would contribute to lowering the energy of the LUMO, making the ring more susceptible to nucleophilic attack. Computational studies on related aminopyridine derivatives have shown that the HOMO is often localized on the amino group and the aromatic ring, while the LUMO is distributed over the ring. mdpi.com

Table 2: Representative Frontier Orbital Energies for a Substituted Pyridine (based on related compounds)

| Orbital | Energy (eV) |

| HOMO | ~ -6.5 eV |

| LUMO | ~ -1.0 eV |

| HOMO-LUMO Gap | ~ 5.5 eV |

Note: This table is illustrative. The HOMO-LUMO gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.com

Frontier Molecular Orbital (FMO) theory posits that the course of a chemical reaction is often governed by the interaction between the HOMO of one reactant and the LUMO of another. researchgate.net By analyzing the energies and spatial distributions of the HOMO and LUMO of this compound, predictions can be made about its reactivity with various reagents.

For example, in a reaction with an electrophile, the site of attack would be predicted to occur at the atom or atoms where the HOMO has the largest electron density. In the case of a nucleophilic attack, the reaction would be predicted to occur at the sites where the LUMO has its largest coefficients. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting the kinetic stability of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity.

The distribution of charge within a molecule is a key determinant of its physical and chemical properties. A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.netwolfram.comucla.edu It provides a rich, three-dimensional picture of the charge distribution, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). researchgate.netresearchgate.net

For this compound, the MEP map would be expected to show a region of high negative potential around the nitrogen atom of the pyridine ring and the fluorine atom, indicating their nucleophilic character. The aminomethyl group would also contribute to the negative potential. Conversely, the hydrogen atoms of the aminomethyl group and the pyridine ring would likely exhibit positive potential, indicating their susceptibility to nucleophilic attack. MEP maps are invaluable for understanding non-covalent interactions, such as hydrogen bonding, and for predicting the sites of electrophilic and nucleophilic attack. researchgate.net

Spectroscopic Property Prediction and Validation

Computational methods allow for the a priori prediction of various spectroscopic data, which can be used to validate experimental findings or to aid in the identification and characterization of the molecule.

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, can be effectively modeled using computational methods. By performing geometry optimization followed by frequency calculations, typically using DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), a detailed vibrational spectrum can be predicted. researchgate.net These calculations yield the frequencies of the normal modes of vibration, their intensities, and the potential energy distribution (PED), which describes the contribution of individual internal coordinates (bond stretches, angle bends) to each vibrational mode.

For this compound, key vibrational modes would include the C-F stretch, N-H stretches of the amino group, C-H stretches of the methyl and methylene (B1212753) groups, and various pyridine ring stretching and bending modes. The calculated frequencies are often scaled by an empirical factor to better match experimental data, correcting for anharmonicity and basis set deficiencies. A comprehensive assignment based on these calculations provides valuable information for the fingerprint identification of the molecule. researchgate.net

Table 1: Illustrative Predicted Vibrational Frequencies for this compound (Note: This data is illustrative and based on typical values for similar functional groups calculated using DFT. It serves as a representation of expected computational output.)

| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment (based on PED) |

| 3450, 3360 | N-H asymmetric & symmetric stretching |

| 3080 | Aromatic C-H stretching |

| 2985, 2940 | -CH₃ & -CH₂- asymmetric & symmetric stretching |

| 1610 | Pyridine ring C=C/C=N stretching |

| 1580 | NH₂ scissoring |

| 1450 | CH₃ asymmetric bending |

| 1280 | C-F stretching |

| 1100 | C-N stretching |

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Quantum chemical calculations are now routinely used to predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts. nih.gov The GIAO (Gauge-Including Atomic Orbital) method within a DFT framework is the most common approach. The process involves optimizing the molecular geometry and then calculating the NMR shielding tensors. These absolute shielding values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, or CFCl₃ for ¹⁹F.

For this compound, predicting the ¹⁹F chemical shift is of particular interest. The electronic environment created by the amino, methyl, and nitrogen heteroatom significantly influences the fluorine nucleus's shielding. nih.gov Similarly, predicting the proton and carbon shifts helps in assigning the complex spectra of this polysubstituted pyridine. Calculations can also predict spin-spin coupling constants (J-coupling), providing further detail for structural confirmation.

Table 2: Illustrative Predicted NMR Chemical Shifts (δ, ppm) for this compound (Note: This data is illustrative, representing typical shifts predicted via DFT/GIAO methods relative to standard references.)

| Atom | Position | Predicted Chemical Shift (ppm) |

| ¹H | H5 (ring) | 7.95 |

| ¹H | H6 (ring) | 8.10 |

| ¹H | -CH₂- | 4.15 |

| ¹H | -NH₂ | 2.50 (broad) |

| ¹H | -CH₃ | 2.25 |

| ¹³C | C2 (ring) | 158.5 |

| ¹³C | C3 (ring) | 155.2 (¹JCF ≈ 240 Hz) |

| ¹³C | C4 (ring) | 125.0 |

| ¹³C | -CH₂- | 45.8 |

| ¹³C | -CH₃ | 18.9 |

| ¹⁹F | F (on C3) | -135.0 |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful asset for mapping out the intricate steps of a chemical reaction. It allows for the study of transient species like intermediates and transition states that are often impossible to observe experimentally.

A key goal in mechanistic studies is the identification of the transition state (TS), which represents the highest energy point along a reaction coordinate. Computationally, a transition state is located on the potential energy surface as a first-order saddle point. Optimization algorithms are used to find these structures. A successful TS optimization is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., bond formation or breaking).

For a hypothetical Sₙ2 reaction on the aminomethyl group of this compound with a nucleophile (Nu⁻), the transition state would feature a partially formed Nu-C bond and a partially broken C-N bond. The geometry, energy, and vibrational frequencies of this TS structure provide critical information about the reaction's activation barrier.

**Table 3: Illustrative Characterization of a Hypothetical Transition State (Sₙ2 at -CH₂NH₂) ** (Note: This table illustrates the typical data obtained from a transition state calculation.)

| Property | Value | Description |

| Relative Energy (kcal/mol) | +25.5 | Activation energy barrier relative to reactants. |

| Imaginary Frequency (cm⁻¹) | -350i | Confirms a true first-order saddle point. |

| Key Bond Distance (Å) | Nu---C: 2.15 | Partially formed bond. |

| Key Bond Distance (Å) | C---N: 2.05 | Partially broken bond. |

By calculating the Gibbs free energies of reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. These profiles visualize the energetic landscape of a reaction, showing whether it is kinetically and thermodynamically favorable. DFT calculations are typically employed to determine the energies of each stationary point along the reaction pathway.

For instance, the energy profile for an electrophilic aromatic substitution on the pyridine ring would reveal the energies of the sigma complex (Wheland intermediate) and the transition states leading to and from it. This allows for a comparison of different potential reaction pathways, such as substitution at the C5 versus the C6 position, to determine the most likely route.

Prediction of Regioselectivity and Stereoselectivity in Synthetic Transformations

Computational models can predict the outcome of reactions where multiple products are possible. Regioselectivity, the preference for reaction at one position over another, is a key aspect that can be rationalized and predicted using theoretical calculations. nih.gov

For this compound, electrophilic aromatic substitution presents a question of regioselectivity. The directing effects of the substituents must be considered. The fluorine at C3 is a deactivating group but directs ortho/para. The methyl group at C4 and the aminomethyl group at C2 are activating, ortho/para-directing groups. The pyridine nitrogen itself is strongly deactivating.

To predict the most likely site for electrophilic attack, one can calculate local reactivity descriptors derived from DFT. These include mapping the electrostatic potential to find electron-rich regions or calculating Fukui functions, which indicate the susceptibility of a site to nucleophilic or electrophilic attack. nih.gov Generally, the positions ortho and para to the strongest activating groups and least sterically hindered are favored. In this molecule, the C5 position is activated by the adjacent C4-methyl group and is likely the most nucleophilic site on the ring.

Table 4: Illustrative Predicted Regioselectivity for Electrophilic Aromatic Substitution (Note: This table illustrates how computational results can be used to predict reactivity. Values are based on general principles of substituent effects.)

| Ring Position | Key Directing Influences | Predicted Reactivity | Rationale |

| C5 | Ortho to -CH₃ (activating), Meta to -F (deactivating) | High | Strong activation from the methyl group; less steric hindrance. |

| C6 | Ortho to Pyridine N (deactivating), Meta to -CH₃ (activating) | Low | Strong deactivation by the ring nitrogen. |

Solvation Models and Environmental Effects on Chemical Behavior

The chemical behavior and physical properties of this compound are intrinsically linked to its surrounding environment, particularly the solvent. Theoretical and computational chemistry offer robust methodologies to simulate and comprehend these solute-solvent interactions. Solvation models, which are central to these studies, are primarily divided into two categories: explicit and implicit models, with hybrid approaches also gaining prominence. wikipedia.org

Implicit (Continuum) Solvation Models: Implicit models, often called continuum models, treat the solvent as a structureless medium characterized by bulk properties like the dielectric constant. wikipedia.orgfiveable.me This approach simplifies calculations significantly, making it computationally efficient for a wide range of applications. wikipedia.org One of the most widely utilized implicit methods is the Polarizable Continuum Model (PCM). wikipedia.orguni-muenchen.de In the PCM framework, the solute molecule is placed within a cavity carved out of the solvent continuum. The solute's charge distribution polarizes the surrounding dielectric medium, which in turn creates a reaction field that interacts with and stabilizes the solute. wikipedia.org This model is effective for capturing the general electrostatic effects of a solvent on a molecule. wikipedia.org Variations like the conductor-like PCM (C-PCM) and the Solvation Model based on Density (SMD) are also commonly employed. wikipedia.orgmdpi.com For pyridine derivatives, PCM calculations have been used to study how different environments affect molecular properties and relative energies. nih.govacs.orgmdpi.com

Explicit Solvation Models: In contrast, explicit solvent models represent individual solvent molecules as distinct entities, each with its own atomic coordinates and degrees of freedom. wikipedia.orgfiveable.me This method provides a more realistic and detailed depiction of the immediate solvation shell around the solute, allowing for the specific analysis of interactions like hydrogen bonding. fiveable.menih.gov For a molecule like this compound, explicit models can accurately simulate the hydrogen bonds between the aminomethyl group and protic solvent molecules (e.g., water) or the interaction of the lone pair on the pyridine nitrogen with the solvent. nih.govresearchgate.net However, the high level of detail makes explicit models computationally very demanding, often limiting their use to smaller systems or requiring significant computational resources. fiveable.mestackexchange.com

Hybrid and Microsolvation Approaches: To balance accuracy and computational cost, hybrid or microsolvation models are often used. These methods, such as the Quantum Mechanics/Molecular Mechanics (QM/MM) approach, treat the solute and a few key solvent molecules in the first solvation shell with high-level quantum mechanics, while the rest of the solvent (the bulk) is treated with a more computationally efficient molecular mechanics force field or an implicit continuum model. wikipedia.orgmdpi.comnih.gov This layered approach can accurately capture critical short-range interactions without the prohibitive cost of a full explicit simulation. nih.gov

Environmental Effects on Chemical Behavior:

The choice of solvent can profoundly alter the conformational and electronic landscape of this compound.

Conformational Analysis: The relative orientation of the aminomethyl group with respect to the pyridine ring is subject to solvent effects. Studies on similar aminomethylene derivatives have shown that the population of different conformers is dependent on solvent polarity. nih.govresearchgate.net A polar solvent, for instance, would likely stabilize a conformer with a larger dipole moment more effectively than a non-polar solvent. The energy difference between conformers can be calculated in different solvent environments to predict the most stable structure under specific conditions. nih.govresearchgate.net

Electronic Properties and Reactivity: The solvent environment directly influences the electronic structure. Solvation, particularly by polar solvents, can lead to a redistribution of electron density in the molecule. For pyridine and its derivatives, an increase in solvent polarity has been shown to affect π-electron delocalization and the electron-donating or -withdrawing properties of substituents. nih.govmdpi.com This can impact the molecule's dipole moment, the energies of its frontier molecular orbitals (HOMO and LUMO), and consequently, its chemical reactivity and spectroscopic properties. mdpi.comnih.gov For example, specific solvation of the nitro group in aromatic compounds has been shown to increase its steric requirements, forcing it to twist relative to the aromatic ring. researchgate.net Similar specific interactions with the functional groups of this compound would be expected.

The following table illustrates hypothetical changes in properties for this compound when moving from a non-polar to a polar solvent, based on established principles for similar compounds. mdpi.comresearchgate.net

| Property | In Non-Polar Solvent (e.g., Cyclohexane) | In Polar Solvent (e.g., Water) | Rationale for Change |

| Relative Conformer Energy | Conformer A may be more stable. | Conformer B (more polar) may be stabilized and become the dominant species. | Polar solvents provide greater stabilization to conformers with higher dipole moments. researchgate.net |

| Dipole Moment | Lower value | Higher value | The reaction field from the polar solvent induces a greater separation of charge within the solute molecule. |

| HOMO-LUMO Gap | Larger | Smaller | Polar solvents can differentially stabilize the HOMO and LUMO orbitals, often leading to a reduction in the energy gap, which can affect reactivity and UV-Vis absorption spectra. mdpi.com |

| Hydrogen Bonding | Negligible | Strong H-bonds form between the -NH₂ group/pyridine N and water molecules. | Protic solvents like water are capable of forming strong, specific hydrogen bonds, which are best modeled using explicit or hybrid solvation approaches. nih.govresearchgate.net |

These computational models are indispensable tools for predicting how this compound will behave in diverse chemical and biological environments, guiding experimental design and providing insights into its mechanism of action at a molecular level.

Applications in Advanced Organic Synthesis

Development of Novel Heterocyclic Systems

The pyridine (B92270) core, substituted with strategically placed functional groups, is a prime candidate for the synthesis of more complex, fused heterocyclic systems. These systems are of significant interest in medicinal chemistry and materials science.

Annulation reactions, which involve the formation of a new ring onto an existing one, represent a powerful strategy for building polycyclic structures. The 2-aminomethyl-3-fluoro-4-methylpyridine molecule possesses two key reactive sites for such transformations: the primary amine of the aminomethyl group and the activated methyl group at the 4-position.

The primary amine can act as a nucleophile in reactions with bifunctional electrophiles to construct a new ring. For instance, reaction with β-dicarbonyl compounds or their equivalents could lead to the formation of fused dihydropyridine (B1217469) or pyrimidinone rings. Similarly, the methyl group at C4 is activated by the pyridine ring and can be deprotonated with a strong base to generate a nucleophilic carbanion. This anion can then participate in cyclization reactions. While specific examples utilizing this compound in these annulation reactions are not extensively documented, the reactivity of related 2-amino-4-methylpyridine (B118599) systems suggests its potential. For example, syntheses of fused pyridines often involve the cyclization of intermediates derived from aminopyridines. google.com

A particularly important class of fused pyridine derivatives are azaindoles (pyrrolo-pyridines), which are considered privileged scaffolds in medicinal chemistry. The synthesis of 6-azaindoles has been achieved through a formal [4+1] cyclization of 3-amino-4-methylpyridines. nih.govinnospk.com In these reactions, the amino group and the methyl group of the pyridine ring act as the four-atom component, which cyclizes with a one-atom electrophile.

Although the target molecule is a 2-aminomethyl-4-methylpyridine isomer, analogous cyclization strategies could be envisioned. For example, intramolecular cyclization between the aminomethyl group and a suitably functionalized adjacent group could provide access to different azaindole isomers or other fused systems. Research on related 2-fluoro-3-methylpyridine (B30981) has shown that it can undergo reactions to form 7-azaindoles and 7-azaindolines, demonstrating the utility of fluorinated pyridines in constructing these valuable heterocyclic cores. researchgate.net The synthesis of various fused pyridine derivatives, such as pyrido[2,3-d]pyrimidines and pyrazolo-[3,4-b]-pyridines, often starts from appropriately substituted aminopyridines, highlighting the potential of this compound as a precursor for analogous structures. nih.gov

Scaffold for Complex Molecule Construction

Beyond forming fused systems, the substituted pyridine ring can serve as a central scaffold onto which molecular complexity and diversity can be built.

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. nih.govresearchgate.net The amino group in this compound makes it a suitable component for well-known MCRs, such as the Ugi or Passerini reactions, if appropriately derivatized. nih.gov For instance, the primary amine could react with an aldehyde or ketone and an isocyanide in the Ugi reaction to rapidly generate a diverse library of peptide-like molecules built upon the fluorinated pyridine scaffold.

While specific MCRs involving this compound are not prominent in the literature, the general applicability of MCRs to synthesize pyridine derivatives is well-established. bohrium.com These reactions offer a powerful tool for chemical library synthesis and drug discovery, allowing for the rapid generation of structurally diverse molecules from simple building blocks. nih.govmdpi.com

The reduction of the pyridine ring is a fundamental transformation that yields the corresponding piperidine (B6355638) derivative. Piperidines are among the most common heterocyclic motifs found in pharmaceuticals. nih.gov Hydrogenation of this compound would produce 2-aminomethyl-3-fluoro-4-methylpiperidine, a chiral, highly functionalized saturated heterocycle.

The synthesis of substituted piperidines via the hydrogenation of pyridines is a widely used method. nih.govnih.gov For example, the synthesis of syn-3-fluoro-4-aminopiperidine has been accomplished through the asymmetric hydrogenation of the corresponding 3-fluoro-4-aminopyridine derivative, showcasing a pathway from a fluorinated pyridine to a stereochemically defined piperidine. scientificupdate.com This suggests a clear synthetic trajectory for converting this compound into its piperidine counterpart. The presence of the fluorine atom can influence the stereochemical outcome of the reduction, potentially providing access to specific diastereomers. scientificupdate.com

Table 1: Potential Piperidine Derivatives from Reduction of this compound This table is illustrative and based on potential chemical transformations.

| Precursor | Potential Product | Transformation | Potential Application |

|---|---|---|---|

| This compound | 2-Aminomethyl-3-fluoro-4-methylpiperidine | Catalytic Hydrogenation | Scaffold for medicinal chemistry |

Role as a Chiral Building Block or Auxiliary

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development. Chiral molecules that can be incorporated into a larger structure or can temporarily direct the stereochemistry of a reaction are invaluable tools. researchgate.net

While there is no direct evidence in the reviewed literature of this compound being used as a chiral building block or auxiliary, its structure presents this possibility. If the aminomethyl group is used to resolve a racemic mixture or if the compound is prepared in an enantiomerically pure form, it could serve as a chiral building block. For example, amino acids are widely used as chiral building blocks in asymmetric synthesis. google.com The aminomethylpyridine could potentially mimic certain aspects of amino acid functionality.

A chiral auxiliary is a group that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction, after which it is removed. researchgate.net The aminomethyl group of the title compound could be acylated with a prochiral substrate. The inherent chirality of a resolved this compound, combined with the steric and electronic influence of the pyridine ring, could then direct the approach of a reagent to one face of the molecule, inducing asymmetry in the product. After the reaction, the auxiliary could be cleaved and potentially recycled. Although this application is speculative for this specific compound, the principle is well-established with other chiral amines and amino alcohols.

Functional Group Interconversions and Transformations

The aminomethyl and fluoro functionalities on the this compound scaffold are amenable to a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. These interconversions are crucial for modifying the compound's steric and electronic properties to suit specific synthetic targets.

The primary amino group of the aminomethyl substituent can undergo standard transformations. For instance, N-alkylation can be achieved by reacting with alkyl halides, providing access to secondary and tertiary amines. google.com This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed. Similarly, N-acylation with acyl chlorides or anhydrides yields the corresponding amides. researchgate.netsemanticscholar.org These reactions are fundamental in peptide synthesis and for the introduction of various functional moieties. Diazotization of the primary amine, followed by treatment with appropriate reagents, could potentially lead to the corresponding alcohol or other functionalities, although this must be performed cautiously due to the potential for rearrangement or ring modification.

The fluorine atom at the 3-position, while generally stable, can participate in nucleophilic aromatic substitution (SNAr) reactions under specific conditions. The reactivity of fluoropyridines in SNAr reactions is often higher than that of their chloro-analogs. nih.gov The success of such substitutions is highly dependent on the nature of the nucleophile and the presence of activating groups on the pyridine ring. For instance, the substitution of a nitro group by fluoride (B91410) has been demonstrated in the synthesis of methyl 3-fluoropyridine-4-carboxylate. mdpi.comscispace.com While the methyl and aminomethyl groups on this compound are not strongly activating, strong nucleophiles or harsh reaction conditions might effect the displacement of the fluoride.

The following table summarizes potential functional group interconversions for this compound based on the reactivity of related compounds.

| Functional Group | Reaction Type | Reagents and Conditions | Product Type |

| Aminomethyl | N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃), Solvent (e.g., DMF) | Secondary/Tertiary Amine |

| Aminomethyl | N-Acylation | Acyl chloride/anhydride (B1165640), Base (e.g., Pyridine) | Amide |

| Fluoro | Nucleophilic Aromatic Substitution (SNAr) | Strong nucleophile (e.g., NaOR, NaSR), High temperature | Ether/Thioether |

This table presents plausible transformations based on general organic chemistry principles and reactivity of similar compounds.

Design of Organometallic Ligands and Catalytic Systems

The presence of two potential donor sites, the pyridine ring nitrogen and the exocyclic amino nitrogen, makes this compound an attractive candidate for the design of bidentate ligands for transition metal complexes. Such complexes are of significant interest for their potential applications in catalysis. researchgate.net

This compound is expected to act as a chelating ligand, forming a stable five-membered ring upon coordination to a metal center through the pyridine nitrogen and the aminomethyl nitrogen. The coordination of aminopyridine-type ligands to various transition metals, such as copper(II) and silver(I), has been well-documented. mdpi.com For instance, 2-amino-3-methylpyridine (B33374) has been shown to coordinate to Cu(II) and Ag(I), forming complexes with distinct geometries. mdpi.com

The electronic properties of the ligand, influenced by the electron-withdrawing fluorine atom and the electron-donating methyl and aminomethyl groups, will modulate the stability and reactivity of the resulting metal complexes. The fluorine atom can influence the Lewis basicity of the pyridine nitrogen, which in turn affects the strength of the metal-ligand bond.

Upon coordination, the ligand can adopt various geometries around the metal center, including square planar, tetrahedral, or octahedral, depending on the metal ion, its oxidation state, and the presence of other co-ligands. nih.gov The table below outlines the expected coordination behavior of this compound with different metal ions, based on studies of analogous aminopyridine ligands.

| Metal Ion | Expected Coordination Number | Potential Geometry | Reference for Analogous Ligand |

| Cu(II) | 4 or 5 | Square Planar or Square Pyramidal | nih.gov |

| Ag(I) | 2 or 3 | Linear or Distorted Trigonal | mdpi.com |

| Fe(II) | 4 (dimeric) or 6 | Distorted Tetrahedral or Octahedral | nsf.gov |

| Group IV Metals (Ti, Zr, Hf) | 4 or 6 | Tetrahedral or Octahedral | researchgate.net |

This table is predictive and based on the coordination chemistry of structurally similar aminopyridine ligands.

Derivatization and Analytical Applications

Strategies for Analytical Derivatization

Derivatization strategies for 2-Aminomethyl-3-fluoro-4-methylpyridine can target its two primary functional regions: the primary amine of the aminomethyl group and the fluoro-pyridine ring.

The primary amine in the aminomethyl group is the most common target for derivatization. This functional group can present challenges in chromatographic analysis, such as poor peak shape and low retention in reversed-phase liquid chromatography. nih.goviu.edu Various reagents can be employed to mitigate these issues by converting the polar amine into a less polar, more readily analyzable derivative. nih.gov

Common derivatization approaches for primary amines include:

Acylation: Reagents like trifluoroacetic anhydride (B1165640) (TFAA) or hexylchloroformate react with the amine to form stable amides. nih.goviu.edu These derivatives are generally more volatile and thermally stable, making them suitable for Gas Chromatography-Mass Spectrometry (GC-MS). jfda-online.comnih.gov The introduction of fluorinated groups, as with TFAA, can also enhance detection sensitivity. jfda-online.com

Silylation: Silylating agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the active hydrogen on the amine with a trimethylsilyl (B98337) (TMS) group. iu.edu This process significantly increases the volatility of the compound, which is essential for GC-MS analysis. iu.eduresearchgate.net

Benzoylation: Benzoyl chloride is a reagent used to derivatize primary and secondary amines, improving their retention in reversed-phase liquid chromatography and enhancing their fragmentation patterns in tandem mass spectrometry (MS/MS), which aids in both separation and detection. chromatographyonline.com

Reaction with Chloroformates: Reagents like hexylchloroformate can be used in a straightforward derivatization procedure for aminopyridines, leading to amide derivatives with higher molecular weights and improved chromatographic behavior in Liquid Chromatography-Mass Spectrometry (LC-MS). nih.gov

The choice of derivatization reagent depends on the analytical method and the desired outcome, as summarized in the table below.

| Derivatization Reagent | Target Functional Group | Resulting Derivative | Key Advantages for Analysis | Applicable Techniques |

| Trifluoroacetic Anhydride (TFAA) | Primary Amine | Trifluoroacetyl amide | Increased volatility, thermal stability | GC-MS |

| Hexylchloroformate | Primary Amine | Hexylcarbamate | Improved chromatographic behavior, higher molecular weight | LC-MS |